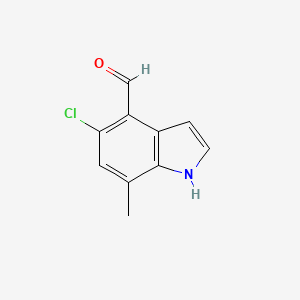![molecular formula C18H15N B14080382 1H-Cyclopenta[b]quinoline, 2,3-dihydro-9-phenyl- CAS No. 10265-82-4](/img/structure/B14080382.png)
1H-Cyclopenta[b]quinoline, 2,3-dihydro-9-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Phenyl-2,3-dihydro-1H-cyclopenta[b]quinoline is a heterocyclic compound that belongs to the quinoline family. It is characterized by a fused ring structure consisting of a cyclopentane ring and a quinoline moiety, with a phenyl group attached at the 9th position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9-phenyl-2,3-dihydro-1H-cyclopenta[b]quinoline typically involves the photocyclization of substituted benzylidenecyclopentanone O-alkyl and O-acetyloximes. The reaction is carried out in methanol under irradiation, leading to the formation of the desired quinoline derivative . The reaction conditions are highly regioselective, with different substituents yielding various substituted products.
Industrial Production Methods: While specific industrial production methods for 9-phenyl-2,3-dihydro-1H-cyclopenta[b]quinoline are not well-documented, the general approach involves optimizing the photocyclization process for large-scale synthesis. This may include the use of continuous flow reactors and advanced photochemical techniques to enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 9-Phenyl-2,3-dihydro-1H-cyclopenta[b]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different chemical and biological properties .
Wissenschaftliche Forschungsanwendungen
9-Phenyl-2,3-dihydro-1H-cyclopenta[b]quinoline has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug development.
Industry: It is used in the development of materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 9-phenyl-2,3-dihydro-1H-cyclopenta[b]quinoline involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in the observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Pamaquine: An antimalarial agent with a quinoline ring system.
Chloroquine: Another antimalarial compound with a similar structure.
Tafenoquine: Used for the treatment and prevention of malaria.
Bulaquine: A derivative of primaquine with enhanced efficacy.
Quinine: A well-known antimalarial agent.
Mefloquine: Used for the treatment of malaria.
Amodiaquine: Exhibits both antimalarial and anti-inflammatory properties.
Uniqueness: 9-Phenyl-2,3-dihydro-1H-cyclopenta[b]quinoline is unique due to its specific fused ring structure and the presence of a phenyl group at the 9th position. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
10265-82-4 |
|---|---|
Molekularformel |
C18H15N |
Molekulargewicht |
245.3 g/mol |
IUPAC-Name |
9-phenyl-2,3-dihydro-1H-cyclopenta[b]quinoline |
InChI |
InChI=1S/C18H15N/c1-2-7-13(8-3-1)18-14-9-4-5-11-16(14)19-17-12-6-10-15(17)18/h1-5,7-9,11H,6,10,12H2 |
InChI-Schlüssel |
JUMZQASJVSEKBZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(C3=CC=CC=C3N=C2C1)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


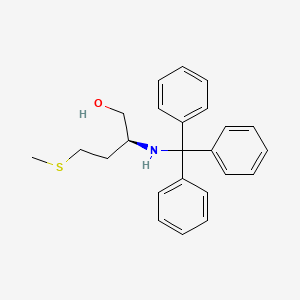
![1-(4-Methoxyphenyl)-2-[2-(4-methoxyphenyl)ethyl]-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14080302.png)
![7-Fluoro-1-(3-methoxyphenyl)-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14080310.png)
![5-Bromo-6-{[(oxan-2-yl)oxy]methyl}-2H-1,3-benzodioxole](/img/structure/B14080311.png)
![6H-Dibenzo[b,d]pyran-2-carboxylicacid, 6a,7,10,10a-tetrahydro-1-hydroxy-6,6,9-trimethyl-3-propyl-, (6aR,10aR)-](/img/structure/B14080321.png)
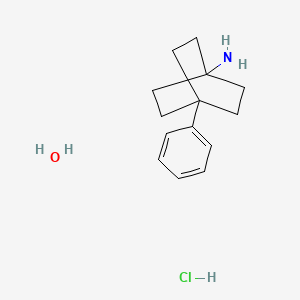
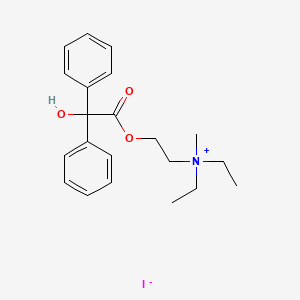
![1-[3-(Benzyloxy)phenyl]-7-methyl-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14080346.png)
![13-[(1S,2S)-2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)cyclohexyl]-13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene](/img/structure/B14080352.png)
![6-piperidin-4-yl-2H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B14080358.png)
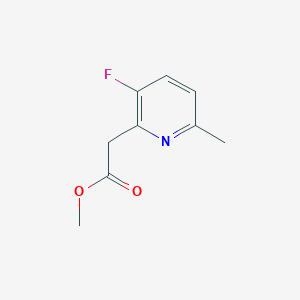
![3-{[7-(2-methoxyethyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}propanoic acid](/img/structure/B14080360.png)
